Cas no 1092287-10-9 (1,5-Dibromoisoquinoline)

1,5-Dibromoisoquinoline 化学的及び物理的性質
名前と識別子
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- 1,5-dibromoisoquinoline
- 1,5-Dibromo-isoquinoline
- 1,5-Dibromoisoquinoline
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- インチ: 1S/C9H5Br2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
- InChIKey: SKYCABFBFRHWLJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C(=NC=CC=21)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- トポロジー分子極性表面積: 12.9
1,5-Dibromoisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398204-0.05g |
1,5-dibromoisoquinoline |
1092287-10-9 | 95.0% | 0.05g |
$600.0 | 2025-03-16 | |
Enamine | EN300-398204-0.5g |
1,5-dibromoisoquinoline |
1092287-10-9 | 95.0% | 0.5g |
$685.0 | 2025-03-16 | |
Enamine | EN300-398204-0.1g |
1,5-dibromoisoquinoline |
1092287-10-9 | 95.0% | 0.1g |
$628.0 | 2025-03-16 | |
Chemenu | CM261628-1g |
1,5-Dibromoisoquinoline |
1092287-10-9 | 97% | 1g |
$677 | 2023-11-25 | |
Enamine | EN300-398204-0.25g |
1,5-dibromoisoquinoline |
1092287-10-9 | 95.0% | 0.25g |
$657.0 | 2025-03-16 | |
Enamine | EN300-398204-2.5g |
1,5-dibromoisoquinoline |
1092287-10-9 | 95.0% | 2.5g |
$1399.0 | 2025-03-16 | |
Chemenu | CM261628-5g |
1,5-Dibromoisoquinoline |
1092287-10-9 | 97% | 5g |
$1337 | 2021-08-18 | |
TRC | D199150-250mg |
1,5-Dibromoisoquinoline |
1092287-10-9 | 250mg |
$ 885.00 | 2022-06-05 | ||
TRC | D199150-500mg |
1,5-Dibromoisoquinoline |
1092287-10-9 | 500mg |
$ 1465.00 | 2022-06-05 | ||
Enamine | EN300-398204-5.0g |
1,5-dibromoisoquinoline |
1092287-10-9 | 95.0% | 5.0g |
$2070.0 | 2025-03-16 |
1,5-Dibromoisoquinoline 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
1,5-Dibromoisoquinolineに関する追加情報
Comprehensive Guide to 1,5-Dibromoisoquinoline (CAS No. 1092287-10-9): Properties, Applications, and Industry Insights
1,5-Dibromoisoquinoline (CAS No. 1092287-10-9) is a specialized heterocyclic compound gaining traction in pharmaceutical and materials science research. This brominated isoquinoline derivative exhibits unique reactivity, making it a valuable intermediate for synthesizing advanced organic electronic materials, pharmaceutical building blocks, and catalysts. With increasing demand for high-performance organic semiconductors and drug discovery scaffolds, this compound has emerged as a focus area for researchers exploring structure-activity relationships in medicinal chemistry.
The molecular structure of 1,5-Dibromoisoquinoline features two strategically positioned bromine atoms at the 1 and 5 positions of the isoquinoline ring system. This arrangement enables selective cross-coupling reactions—a property highly sought after in Pd-catalyzed transformations like Suzuki-Miyaura or Buchwald-Hartwig reactions. Recent studies highlight its utility in constructing π-conjugated systems for OLED materials, where precise bromine substitution patterns directly influence charge transport properties and emission characteristics.
In pharmaceutical applications, 1,5-Dibromoisoquinoline serves as a versatile precursor for kinase inhibitor development. The isoquinoline core is a privileged structure in drug design, appearing in compounds targeting cancer therapies and neurodegenerative diseases. Researchers particularly value the 1,5-substitution pattern for creating allosteric modulators, as demonstrated in recent publications on protein-protein interaction inhibitors. Its compatibility with click chemistry approaches further expands its utility in bioconjugation strategies.
From a synthetic chemistry perspective, 1092287-10-9 offers distinct advantages in regioselective functionalization. The differential reactivity of the two bromine atoms allows sequential modification—a critical feature for constructing asymmetric ligands in catalysis. This property aligns with growing industry interest in atom-economical synthesis and step-efficient routes for complex molecules. Recent patents disclose its use in preparing N-heterocyclic carbene precursors for transition metal catalysts.
The compound's thermal stability and solubility profile make it suitable for solution-processable electronics—a key requirement for developing printed flexible devices. Materials scientists are investigating its incorporation into small-molecule organic semiconductors for thin-film transistors, where bromine sites facilitate post-synthetic polymerization via Stille or Sonogashira couplings. These applications respond to market demands for wearable electronics and IoT sensor materials with improved performance-to-cost ratios.
Quality control of 1,5-Dibromoisoquinoline requires rigorous HPLC purity analysis and residual solvent monitoring, especially for pharmaceutical-grade material. Advanced characterization techniques like X-ray crystallography confirm its molecular packing patterns, which influence solid-state luminescence properties—an area of intense study for organic light-emitting diodes (OLEDs). Suppliers now provide customized isotope-labeled versions (13C/15N) to support mechanistic studies in catalysis research.
Environmental considerations have driven innovation in the compound's synthesis. Modern routes employ catalytic bromination instead of stoichiometric reagents, reducing halogenated waste generation. Such green chemistry approaches address regulatory pressures and industry commitments to sustainable chemical manufacturing. Life cycle assessments compare favorably against similar brominated heterocycles, particularly when used in energy-efficient device fabrication.
Storage and handling recommendations for 1092287-10-9 emphasize protection from moisture and light to prevent hydrolytic degradation. Technical datasheets specify optimal conditions for long-term stability, including argon atmosphere storage and desiccated environments—critical information for industrial-scale users. These protocols ensure consistent performance in sensitive applications like metal-organic framework (MOF) synthesis, where reagent purity directly impacts crystallinity.
Market analysts project growing demand for 1,5-Dibromoisoquinoline across Asia-Pacific research hubs, driven by expanding contract research organizations and electronic materials startups. Custom synthesis services now offer gram-to-kilogram scale-up with cGMP compliance options, reflecting its transition from lab curiosity to industrial relevance. Patent landscaping reveals accelerating innovation in its derivatives, particularly for optoelectronic applications and biologically active compounds.
Future research directions may explore its potential in covalent organic frameworks (COFs) and photoredox catalysis—emerging fields requiring robust aromatic building blocks. The compound's dual functionality positions it as a candidate for multicomponent reactions in diversity-oriented synthesis. As analytical techniques advance, expect deeper understanding of its structure-property relationships in both materials science and medicinal chemistry contexts.
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